Cas no 2034501-30-7 (1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine)

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine is a heterocyclic compound featuring a benzylpiperidine core linked to a pyridinylpiperazine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical research, particularly in the development of CNS-targeting agents. The compound's dual-ring system enhances binding affinity to specific receptors, while the pyridine nitrogen contributes to improved solubility and bioavailability. Its modular design allows for further functionalization, enabling structure-activity relationship studies. The benzyl group provides steric flexibility, facilitating interactions with hydrophobic binding pockets. This compound is primarily utilized in preclinical investigations for its potential as a scaffold in neuropharmacology and receptor modulation applications.
1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine structure
2034501-30-7 structure
Product name:1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
CAS No:2034501-30-7
MF:C21H28N4
Molecular Weight:336.4738
CID:5353137

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(1-benzylpiperidin-4-yl)-4-pyridin-2-ylpiperazine
    • 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
    • 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
    • インチ: 1S/C21H28N4/c1-2-6-19(7-3-1)18-23-12-9-20(10-13-23)24-14-16-25(17-15-24)21-8-4-5-11-22-21/h1-8,11,20H,9-10,12-18H2
    • InChIKey: JBKLVKMRSJDFEB-UHFFFAOYSA-N
    • SMILES: N1(C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C([H])=N2)C([H])([H])C1([H])[H])C1([H])C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 22.6

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3395-0102-10mg
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
10mg
$118.5 2023-09-11
Life Chemicals
F3395-0102-2μmol
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
2μmol
$85.5 2023-09-11
Life Chemicals
F3395-0102-5μmol
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
5μmol
$94.5 2023-09-11
Life Chemicals
F3395-0102-5mg
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
5mg
$103.5 2023-09-11
Life Chemicals
F3395-0102-15mg
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
15mg
$133.5 2023-09-11
Life Chemicals
F3395-0102-1mg
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
1mg
$81.0 2023-09-11
Life Chemicals
F3395-0102-4mg
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
4mg
$99.0 2023-09-11
Life Chemicals
F3395-0102-2mg
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
2mg
$88.5 2023-09-11
Life Chemicals
F3395-0102-10μmol
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
10μmol
$103.5 2023-09-11
Life Chemicals
F3395-0102-3mg
1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine
2034501-30-7
3mg
$94.5 2023-09-11

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine 関連文献

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazineに関する追加情報

Research Brief on 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine (CAS: 2034501-30-7)

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine (CAS: 2034501-30-7) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

The compound's structure features a benzylpiperidine moiety linked to a pyridinylpiperazine group, which confers unique binding affinities to various biological targets. Recent in vitro and in vivo studies have demonstrated its high affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, its interaction with specific kinase targets has sparked interest in its use as an anticancer agent.

One of the most notable advancements in the study of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine is its role as a selective inhibitor of certain G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits nanomolar affinity for the 5-HT2A receptor, with minimal off-target effects. This selectivity makes it a promising candidate for further development as a therapeutic agent with reduced side effects.

In the context of oncology, recent preclinical studies have explored the compound's ability to modulate key signaling pathways involved in tumor growth and metastasis. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine inhibits the PI3K/AKT/mTOR pathway in certain cancer cell lines, leading to apoptosis and reduced proliferation. These findings suggest its potential as a targeted therapy for cancers with dysregulated PI3K signaling.

The pharmacokinetic profile of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-yl)piperazine has also been a focus of recent investigations. Studies have shown favorable absorption and distribution characteristics, with good blood-brain barrier penetration—a critical factor for CNS-targeted therapies. However, challenges remain in optimizing its metabolic stability and reducing first-pass effects, which are areas of active research in drug development programs.

Looking forward, the compound's versatility as a chemical scaffold presents opportunities for structural modifications to enhance its therapeutic properties. Several research groups are currently exploring derivatives with improved selectivity and potency, while maintaining the favorable pharmacological profile of the parent compound. These efforts are expected to yield new clinical candidates in the coming years, particularly for CNS disorders and precision oncology applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd